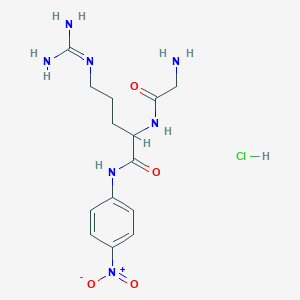
H-Gly-Arg-Pna 2HCl
Descripción general
Descripción
H-Gly-Arg-Pna 2HCl belongs to the class of peptides that bind to 1,2 thrombin and can be quantified by colorimetric detection at 405 nm as a measure of thrombin activity .
Molecular Structure Analysis
The molecular formula of H-Gly-Arg-Pna 2HCl is C14H23Cl2N7O4 . Its molecular weight is 424.3 g/mol . The IUPAC name for this compound is (2 S )-2- [ (2-aminoacetyl)amino]-5- (diaminomethylideneamino)- N - (4-nitrophenyl)pentanamide;dihydrochloride .
Chemical Reactions Analysis
H-Gly-Arg-Pna 2HCl is a substrate for thrombin. When thrombin cleaves the substrate, p-nitroanilide (pNA) is released, which can be quantified by colorimetric detection at 405 nm .
Physical And Chemical Properties Analysis
The molecular weight of H-Gly-Arg-Pna 2HCl is 424.3 g/mol . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 8 . The exact mass is 423.1188576 g/mol and the monoisotopic mass is also 423.1188576 g/mol . The topological polar surface area is 194 Ų .
Aplicaciones Científicas De Investigación
Thrombin Activity Measurement
H-Gly-Arg-pNA is used as a colorimetric substrate for thrombin , an enzyme that preferentially binds to and cleaves the Gly-Arg peptide sequence to release p-nitroanilide (pNA). The released pNA can be quantified by colorimetric detection at 405 nm, serving as a measure of thrombin activity .
Factor Xa Activity Assay
This compound also serves as a substrate for Factor Xa , another crucial enzyme in the coagulation cascade. Similar to its use with thrombin, it helps in measuring Factor Xa activity by releasing pNA upon cleavage of the peptide sequence .
Thrombin Generation Assays
In thrombin generation assays, H-Gly-Arg-pNA is utilized to quantify thrombin production. These assays are vital for understanding coagulation dynamics and are used in various research and clinical settings .
Mecanismo De Acción
Direcciones Futuras
While specific future directions for H-Gly-Arg-Pna 2HCl are not available, it’s worth noting that thrombin generation assays, which utilize similar substrates, are valuable tools in blood coagulation research . Despite advancements in this field, there are still technical challenges that preclude the widespread use of thrombin generation in clinical applications .
Propiedades
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O4.2ClH/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25;;/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18);2*1H/t11-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNMBKCWESYUMR-IDMXKUIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Arg-Pna 2HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





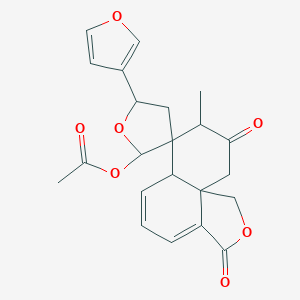


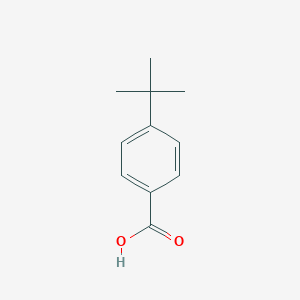
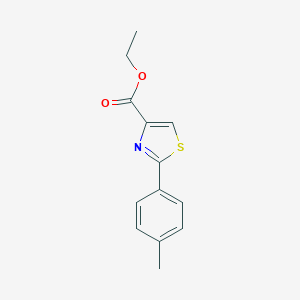
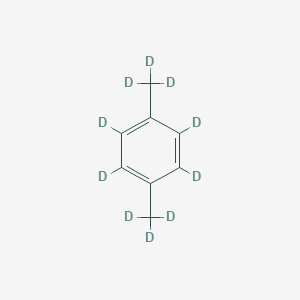

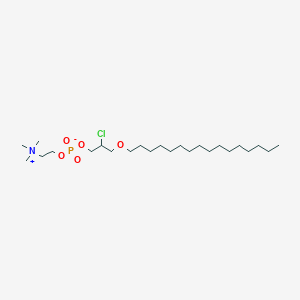
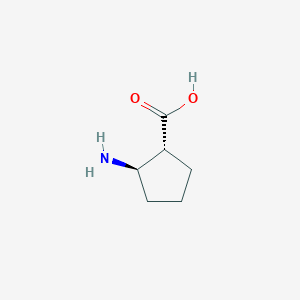


![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B166506.png)